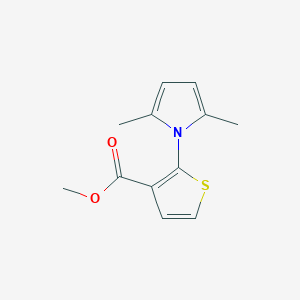![molecular formula C7H11ClO2 B2994022 3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne CAS No. 313947-60-3](/img/structure/B2994022.png)
3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne is a chemical compound with the molecular formula C7H11ClO2 . It has a molecular weight of 162.61 . This compound is used in scientific research and its unique structure allows for diverse applications including drug synthesis, material science, and catalysis .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 13 bonds; 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, and 1 ether (aliphatic) .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne and its derivatives have been extensively studied in the context of synthesis and chemical reactions. For instance, Chengjie Feng (2005) explored the synthesis of a related compound, (3-(2′-ethoxyethoxy)propyl)lithium, from 1-chloro-3-(2′-ethoxyethoxy)-propane, which can be used as an anion polymerization initiator (Feng, 2005). Additionally, Hoff et al. (2010) demonstrated the formation of 3-methoxy-3-alken-1-ynes via treatment of similar compounds with potassium amide (Hoff et al., 2010).
Optical and Material Properties
Elizabeth Mathew et al. (2019) investigated the nonlinear optical properties of chalcone derivatives, where modifications involving ethoxy groups were significant for their optical characteristics (Mathew et al., 2019). Similarly, Junwu Chen et al. (2006) synthesized a range of poly(phenylacetylene)s, including those with 2-(2-hydroxyethoxy)ethoxy and 2-chloroethoxyethoxy pendants, to investigate their structural and thermal properties (Chen et al., 2006).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized for various purposes. For instance, N. Abad et al. (2020) synthesized quinoxaline derivatives from ethyl 2-(oxo-3,4-dihydroquinoxalin-2-yl) acetate for potential inhibition of c-Jun N-terminal kinases (Abad et al., 2020).
Polymer Science
In polymer science, the compound and its derivatives have been utilized in synthesizing novel polymers with specific properties. For example, G. Kharas et al. (2013) prepared electrophilic trisubstituted ethylenes, including oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, for copolymerization with styrene (Kharas et al., 2013).
Eigenschaften
IUPAC Name |
3-[2-(2-chloroethoxy)ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHGFGGCHAETOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313947-60-3 |
Source


|
| Record name | 1-chloro-2-[2-(prop-2-yn-1-yloxy)ethoxy]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

(prop-2-yn-1-yl)amine](/img/structure/B2993939.png)
![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2993941.png)
![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2993944.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2993948.png)
![3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2993949.png)
![N-(2-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993953.png)
![(Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2993954.png)


![4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2993958.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2993960.png)
